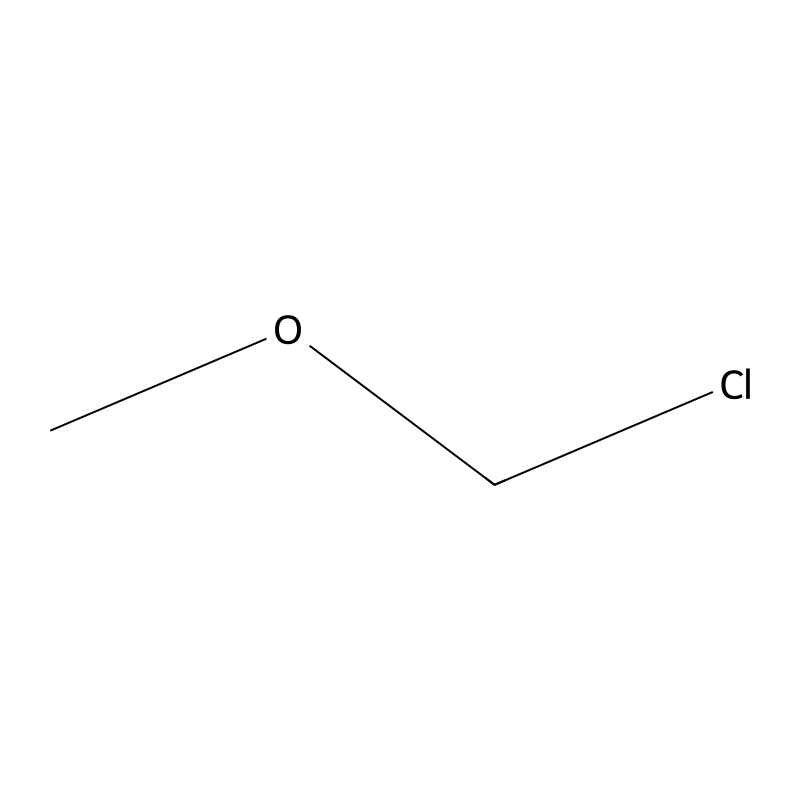

Chloromethyl methyl ether

C2H5ClO

C2H5ClO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H5ClO

C2H5ClO

Molecular Weight

InChI

InChI Key

SMILES

solubility

MISCIBLE WITH ETHANOL & ETHER & MANY OTHER ORG SOLVENTS

SOL IN ACETONE, CHLOROFORM, ETHYL ETHER, ETHYL ALCOHOL

Soluble in oxygenated solvents

Solubility in water: decomposes

Reacts

Synonyms

Canonical SMILES

Alkylating Agent

One prominent application of CMME is as an alkylating agent. Alkylation refers to the introduction of an alkyl group (a hydrocarbon chain) to a molecule. CMME can act as a source of the methoxymethyl (MOM) group (CH₃OCH₂-), which is often used as a protecting group in organic synthesis.

- Protecting Groups: In organic synthesis, protecting groups are temporary modifications made to functional groups within a molecule to prevent unwanted side reactions during a specific transformation. The MOM group can be introduced onto alcohols using CMME, protecting the hydroxyl group (OH) while other functionalities remain available for chemical modifications. After the desired reaction is complete, the MOM group can be easily removed under mild acidic conditions, regenerating the original alcohol.

Chloromethylating Agent

CMME can also function as a chloromethylating agent. Chloromethylation involves the introduction of a chloromethyl group (CH₂Cl) to a molecule. This property finds use in specific organic reactions like the Blanc chloromethylation, a method for converting aromatic carboxylic acids into their corresponding aldehydes.

Other Applications

Beyond these primary applications, CMME has been used in various other research areas, including:

- Synthesis of metal complexes: CMME can be employed to introduce the methoxymethyl group onto ligands, which are molecules that bind to central metal atoms in coordination complexes. This modification can influence the properties and reactivity of the complex.

- Polymer synthesis: CMME can participate in Friedel-Crafts polymerization reactions, leading to the formation of specific types of polymers.

Chloromethyl methyl ether is an organic compound with the chemical formula . It appears as a colorless liquid and is classified as a chloroalkyl ether. This compound is primarily utilized as an alkylating agent in organic synthesis, particularly for introducing the methoxymethyl ether (MOM) protecting group. Due to its reactivity, it is often referred to as MOM chloride or MOM-Cl. Chloromethyl methyl ether is also recognized for its role as a chloromethylating agent in various

CMME is a highly toxic and carcinogenic compound.

- Toxicity: Exposure to CMME can cause severe irritation and damage to the skin, eyes, respiratory system, and internal organs upon inhalation or ingestion []. It is classified as a Group A human carcinogen by the Environmental Protection Agency (EPA) due to its link to increased risk of respiratory cancer [].

- Flammability: CMME is flammable and can readily ignite upon contact with heat or open flames [].

- Reactivity: CMME is highly reactive with water and strong bases, releasing toxic and corrosive fumes [].

- Electrophilic Aromatic Substitution: It acts as a reagent for the formylation of activated and non-activated arenes, allowing for the introduction of formyl groups into aromatic systems .

- Hydrolysis: When exposed to water, chloromethyl methyl ether decomposes to produce hydrochloric acid and formaldehyde, both of which are hazardous substances .

- Reactions with Lewis Acids: In the presence of Lewis acids, chloromethyl methyl ether can undergo transformations that enhance its utility in organic synthesis .

Chloromethyl methyl ether is recognized as a potent carcinogen. Chronic exposure has been linked to an increased incidence of respiratory cancers, particularly small cell carcinoma. The compound is classified as an extremely hazardous substance under U.S. regulations due to its carcinogenic properties and potential for causing severe respiratory issues upon inhalation or skin contact . Acute exposure can lead to irritation of the skin, eyes, and respiratory system, with symptoms including coughing, shortness of breath, and pulmonary edema .

Research on chloromethyl methyl ether has highlighted its interactions with various biological systems and chemical agents:

- Toxicological Studies: Investigations have shown that exposure can cause significant respiratory issues and long-term health effects, including cancer .

- Chemical Reactivity: The compound's reactivity with water leads to the formation of hydrochloric acid and formaldehyde, both of which pose additional health risks upon exposure .

Chloromethyl methyl ether shares structural similarities with several other compounds, but its unique properties make it distinct. Below are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Methyl Chloride | Simple halogenated alkane; less reactive than chloromethyl methyl ether. | |

| Dimethoxymethane | Used as a precursor; less hazardous but structurally related. | |

| Bis(chloromethyl) Ether | More toxic and hazardous than chloromethyl methyl ether; contains two chloromethyl groups. |

Chloromethyl methyl ether's unique reactivity profile as an alkylating agent distinguishes it from these similar compounds, making it particularly valuable in organic synthesis despite its associated health risks .

Mechanistic Pathways in Solvolysis

Chloromethyl methyl ether exhibits remarkable solvolytic behavior that distinguishes it from conventional primary alkyl halides [4]. The compound undergoes unimolecular nucleophilic substitution reactions despite possessing a primary carbon center, a phenomenon attributed to the stabilization provided by the adjacent oxygen atom [24] [25]. The reaction proceeds through an SN1-like mechanism where the chloromethyl methyl ether forms a resonance-stabilized carbocation intermediate [24] [25].

The stabilization of the carbocation occurs through resonance between the positively charged carbon and the lone pairs on the oxygen atom, creating a methoxymethyl cation (CH₃OCH₂⁺) [24] [25]. This resonance stabilization significantly lowers the activation energy for the departure of the chloride ion, making the solvolysis kinetically favorable compared to simple primary alkyl halides [4].

Kinetic Rate Constants and Temperature Dependencies

Extensive kinetic studies have revealed that chloromethyl methyl ether exhibits extraordinarily rapid hydrolysis rates in aqueous media [1]. The hydrolysis rate constant at 25°C and pH 7 has been calculated as approximately 90 seconds⁻¹, corresponding to a half-life of approximately 0.007 seconds [1]. Van Duuren and colleagues measured a rate constant of 3.5 × 10⁻² minutes⁻¹ for hydrolysis in a 3:1 water:dimethylformamide solution at 0°C, corresponding to a half-life of approximately 2 minutes [1].

The temperature dependence of the hydrolysis reaction follows Arrhenius behavior, with reaction rates increasing substantially with temperature [1]. The rapid hydrolysis in aqueous solution contrasts with slower atmospheric hydrolysis, where gaseous chloromethyl methyl ether exhibits half-lives ranging from 3.5 minutes at 25°C and 70% relative humidity to 390 minutes at 29°C and 39% relative humidity [1].

Extended Grunwald-Winstein Analysis

Detailed correlation analyses using the extended Grunwald-Winstein equation have provided insights into the transition state structure of chloromethyl methyl ether solvolysis [4] [22]. The correlation incorporates both solvent ionizing power (YCl) and solvent nucleophilicity (NT) parameters to evaluate the relative contributions of different solvation effects [4] [22].

For chloromethyl ethyl ether, a structural analog of chloromethyl methyl ether, the sensitivity parameters l and m were determined to be 0.71 and 0.62, respectively, at -10.0°C [4]. These values indicate appreciable nucleophilic participation in the rate-determining step, with an l/m ratio of 1.15 suggesting considerable assistance from nucleophilic solvation of the developing carbocation [4].

| Solvent | Specific Rate (10² s⁻¹) | NT Value | YCl Value |

|---|---|---|---|

| 100% Ethanol | 2.00 ± 0.06 | 0.37 | -2.52 |

| 90% Ethanol | 17.5 ± 0.3 | 0.16 | -0.94 |

| 80% Ethanol | 57.2 ± 1.4 | 0.00 | 0.00 |

| 100% Methanol | 16.0 ± 0.7 | 0.17 | -1.17 |

The correlation analysis reveals that chloromethyl ether solvolyses exhibit characteristics intermediate between pure SN1 and SN2 mechanisms, with significant nucleophilic solvation contributing to transition state stabilization [4] [22].

Transition State Structure and Bonding

The transition state for chloromethyl methyl ether solvolysis involves partial C-Cl bond breaking accompanied by simultaneous nucleophilic attack by solvent molecules [4]. The developing positive charge on the carbon center is stabilized through resonance with the oxygen lone pairs, creating a delocalized cationic system [24] [25].

Computational studies and kinetic isotope effect measurements suggest that the transition state exhibits considerable charge development on the carbon atom, with the C-Cl bond being substantially elongated [4] [15]. The extent of nucleophilic participation varies with solvent properties, with more nucleophilic solvents providing greater stabilization through partial bond formation [4] [22].

Electrophilic Reactivity in Aromatic Substitutions

Chloromethylation Reactions with Lewis Acid Catalysts

Chloromethyl methyl ether serves as an effective electrophile in aromatic substitution reactions, particularly in chloromethylation processes catalyzed by Lewis acids [7] [8] [9]. The reaction mechanism involves the generation of the methoxymethyl cation (CH₃OCH₂⁺) through interaction with aluminum chloride or other Lewis acid catalysts [7] [8] [9].

Kinetic studies of chloromethylation reactions using chloromethyl methyl ether with aluminum chloride in nitromethane have revealed rate laws consistent with bimolecular processes [7] [8]. For both benzene and toluene substrates, the rate law appears to be R = (k₃/[AlCl₃]₀)[AlCl₃]²[chloromethyl methyl ether], indicating complex formation between the ether and multiple Lewis acid molecules [7] [8].

Selectivity and Product Distribution

The electrophilic reactivity of chloromethyl methyl ether in aromatic substitutions demonstrates remarkable selectivity patterns [7] [8] [9]. When reacting with toluene in the presence of aluminum chloride, the reaction exhibits large kT/kB ratios of 500-600, where kT represents the rate constant for toluene and kB for benzene [7] [8]. This high selectivity indicates that the methoxymethyl cation behaves as a highly selective electrophile [7] [8] [9].

Product isomer distributions from chloromethylation reactions show characteristically low meta percentages (approximately 0.4%), consistent with electrophilic aromatic substitution mechanisms [7] [8]. The predominant formation of ortho and para products reflects the activating influence of methyl substituents and the electrophilic nature of the methoxymethyl cation [7] [8] [9].

| Substrate | Relative Rate | Meta Product (%) | Selectivity Ratio |

|---|---|---|---|

| Benzene | 1.0 | - | Reference |

| Toluene | 500-600 | 0.4 | High |

| p-Xylene | >1000 | <0.1 | Very High |

Comparison with Alternative Electrophiles

The electrophilic behavior of chloromethyl methyl ether has been compared with other chloromethylating agents, particularly methoxyacetyl chloride [7] [8] [9]. Both reagents generate similar product distributions and exhibit comparable selectivity patterns, suggesting formation of the same reactive intermediate, the methoxymethyl cation [7] [8] [9].

Rate constant measurements for chloromethylation reactions using different Lewis acid catalysts show that tin tetrachloride in dichloromethane provides alternative reaction conditions with modified selectivity patterns [7] [8]. The choice of catalyst system influences both the reaction rate and the electronic demands of the electrophilic substitution process [7] [8] [9].

Mechanistic Insights from Kinetic Studies

Detailed kinetic analyses of aromatic chloromethylation reactions have provided mechanistic insights into the electrophile generation process [7] [8] [9]. The observation that methoxyacetyl chloride decomposition to chloromethyl methyl ether and carbon monoxide occurs with rate constants comparable to the chloromethylation reaction suggests that electrophile formation is rate-determining [7] [8].

The similarity in kinetic behavior between chloromethyl methyl ether and methoxyacetyl chloride supports a common mechanism involving methoxymethyl cation formation [7] [8] [9]. This mechanistic understanding has important implications for optimizing reaction conditions and predicting reactivity patterns in synthetic applications [7] [8].

Isotope Effects and Solvent Influence Studies

Primary and Secondary Isotope Effects

Kinetic isotope effects in chloromethyl methyl ether reactions provide valuable information about transition state structure and reaction mechanisms [15] [16] [18]. Studies of related chloromethyl compounds have revealed significant primary deuterium isotope effects, with kH/kD ratios ranging from 1.166 per deuterium for limiting solvolytic behavior [15].

For chloromethyl systems, the magnitude of primary isotope effects correlates with the extent of C-H bond breaking in the transition state [15] [18]. The observation of normal primary isotope effects (kH/kD > 1) indicates substantial C-H bond weakening during the rate-determining step [15] [16].

Secondary isotope effects in chloromethyl methyl ether systems reflect changes in hybridization and electronic environment during reaction [15] [18]. Alpha-deuterium isotope effects provide information about carbocation character development, while beta-effects indicate conformational changes and hyperconjugative interactions [15] [17].

Solvent Effects on Reaction Kinetics

Solvent influence on chloromethyl methyl ether reaction rates demonstrates the importance of solvation effects in determining reaction pathways [4] [22]. The extended Grunwald-Winstein analysis reveals that both solvent ionizing power and nucleophilicity contribute significantly to rate enhancement [4] [22].

Aqueous-organic solvent mixtures show systematic rate variations that correlate with solvent composition [4]. Ethanol-water mixtures exhibit increasing reaction rates with higher water content, reflecting the greater ionizing power of water compared to ethanol [4] [22]. Similarly, methanol-water systems show comparable trends with slightly different magnitude effects [4].

| Solvent System | Temperature (°C) | Rate Enhancement Factor | Mechanism Indicator |

|---|---|---|---|

| 100% Ethanol | -10.0 | 1.0 | Reference |

| 90% Ethanol | -10.0 | 8.8 | Increased ionization |

| 80% Ethanol | -10.0 | 28.6 | Strong solvation |

| 70% Ethanol | -10.0 | 16.3 | Complex effects |

Fluoroalcohol-containing solvents such as trifluoroethanol-water mixtures provide unique solvation environments that influence reaction mechanisms [4] [22]. These highly ionizing solvents can stabilize charged transition states while providing limited nucleophilic assistance [4].

Temperature-Dependent Isotope Effects

The temperature dependence of kinetic isotope effects provides insights into the energy barriers and transition state geometries for chloromethyl methyl ether reactions [16] [19]. Studies of related chloromethyl systems show that isotope effects generally decrease with increasing temperature, reflecting the expected Arrhenius behavior [16] [19].

For hydrogen abstraction reactions involving chloromethyl groups, isotope effect measurements at various temperatures reveal activation energy differences between protiated and deuterated systems [19]. The temperature coefficient of isotope effects provides information about the difference in activation energies for the competing reaction pathways [16] [19].

Pressure and Medium Effects

Reaction kinetics of chloromethyl methyl ether show sensitivity to pressure effects, particularly in systems where significant volume changes accompany reaction [4]. Solvolysis reactions typically exhibit negative activation volumes, reflecting the electrostriction effects of charge development [4] [22].

The influence of ionic strength on reaction rates provides additional evidence for the charged nature of transition states in chloromethyl methyl ether reactions [4]. High ionic strength media can stabilize charged intermediates through electrostatic interactions, leading to rate enhancements in solvolytic processes [4] [22].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with an irritating odor.

Color/Form

Colorless liquid.

Colorless liquid

XLogP3

Boiling Point

59.5 °C

59 °C

138°F

Flash Point

0 °C (open cup).

-8 °C c.c.

32°F (open cup)

(oc) 32°F

Vapor Density

Relative vapor density (air = 1): 2.8

Density

1.0603 @ 20 °C/4 °C

Relative density (water = 1): 1.06

1.06

Odor

Irritating odor.

Melting Point

-103.5 °C

-103.5°C

-104 °C

-154°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

Vapor Pressure

30.00 mmHg

30 mm Hg at 22 °C

Vapor pressure, kPa at 20 °C: 21.6

192 mmHg at 70°F

(70°F): 192 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Impurities

Commercial product is usually contaminated by sym-dichloromethyl ether.

Other CAS

Wikipedia

Use Classification

Fire Hazards -> Carcinogens, Corrosives, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Methyl chloromethyl ether ... can be made by ... reaction of /aliphatic compounds with paraformaldehyde and hydrogen chloride/. A highly carcinogenic by-product, bischloromethyl ether, restricts the use of this reaction.

Methanol + formaldehyde + hydrogen chloride, anhydrous (reaction)

General Manufacturing Information

Methane, chloromethoxy-: ACTIVE

IN 1976 THE INDUSTRIAL USE OF CHLOROMETHYL ETHERS HAS BEEN WIDELY CURTAILED OR STOPPED ALTOGETHER.

Analytic Laboratory Methods

CHLOROMETHYL METHYL ETHER ANALYSIS BY ELECTRON-CAPTURE GAS CHROMATOGRAPHY. SENSITIVITY: 0.5 PPB FOR 10 L SAMPLE.

A method was developed for the trace level determination of the carcinogen chloromethyl methyl ether in air. The method consists of a preconcentration step on a Tenax adsorption tube followed by solvent desorption and derivatization with sodium pentafluorophenolate. The derivatives are analyzed by capillary gas chromatography with electron capture detection. Formation of the derivatives was demonstrated by comparison with a synthetic standard using mass spectrometry. The achievable detection limit was 15 parts per trillion (vol/vol) for a 30 liter sample.

Monitoring method: Analyte: Chloromethyl methyl ether. Matrix: Air. Procedure: Gas Chromatography-Electron Capture Detector. 1.83 m x 6.35 mm glass column. Flow rate is 30 cu cm/minute. The column oven is operated isothermally at 140 °C.

OSW Method 8010B: Halogenated Volatile Organics by GC: Determination of Halogenated Volatile Organics by Gas Chromatography; gas chromatography with electrolytic conductivity detector, volatiles, detection limit not specified.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Stability Shelf Life

Dates

Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides

Tokutaro Ogata, Tomoyo Yoshida, Manami Tanaka, Chie Fukuhara, Maki Shimizu, Junko Ishii, Arisa Nishiuchi, Kiyofumi Inamoto, Tetsutaro KimachiPMID: 26133064 DOI: 10.1248/cpb.c15-00220

Abstract

A new type of O-alkylation of 2-hydroxy-1,4-naphthoquinone with alkoxymethyl chlorides is described. The reaction course can be controlled by the choice of base and yields O-alkylated or O-alkoxymethylated products in high yield with high selectivity.Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether

National Toxicology ProgramPMID: 21850114 DOI:

Abstract

Bis(Chloromethyl) ether and technical-grade chloromethyl methyl ether

PMID: 21089828 DOI:

Abstract

Fluorescent chemosensor for reactive organohalides in micellar solution with an example of autocatalysis

Jung-Jae Lee, Bradley D SmithPMID: 19333457 DOI: 10.1039/b900963a

Abstract

N-Alkylation of a fluorescent macrocyclic amine in aqueous micellar solution produces enhanced emission; the reaction with chloromethyl methyl ether exhibits autocatalysis.Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers

Martin A Berliner, Katherine BeleckiPMID: 16268645 DOI: 10.1021/jo051344g

Abstract

[Reaction: see text]. Zinc(II) salts catalyze the reaction between acetals and acid halides to provide haloalkyl ethers in near-quantitative yield. Reactions from millimole to mole scale are typically complete in 1-4 h with 0.01 mol % catalyst. The solutions of haloalkyl ethers thus obtained can be utilized directly in reactions in which the presence of the ester byproduct does not interfere. Excess haloalkyl ether is destroyed on workup, thereby minimizing exposure to this class of carcinogenic compounds.A new and efficient synthesis of 6-O-methylscutellarein, the major metabolite of the natural medicine scutellarin

Wei Zhang, Ze-Xi Dong, Ting Gu, Nian-Guang Li, Peng-Xuan Zhang, Wen-Yu Wu, Shao-Peng Yu, Yu-Ping Tang, Jian-Ping Yang, Zhi-Hao ShiPMID: 26042857 DOI: 10.3390/molecules200610184

Abstract

In this paper, a new and efficient synthesis of 6-O-methylscutellarein (3), the major metabolite of the natural medicine scutellarin, is reported. Two hydroxyl groups at C-4' and C-7 in 2 were selectively protected by chloromethyl methyl ether after the reaction conditions were optimized, then 6-O-methyl-scutellarein (3) was produced in high yield after methylation of the hydroxyl group at C-6 and subsequent deprotection of the two methyl ether groups.Micro-total envelope system with silicon nanowire separator for safe carcinogenic chemistry

Ajay K Singh, Dong-Hyeon Ko, Niraj K Vishwakarma, Seungwook Jang, Kyoung-Ik Min, Dong-Pyo KimPMID: 26916423 DOI: 10.1038/ncomms10741

Abstract

Exploration and expansion of the chemistries involving toxic or carcinogenic reagents are severely limited by the health hazards their presence poses. Here, we present a micro-total envelope system (μ-TES) and an automated total process for the generation of the carcinogenic reagent, its purification and its utilization for a desired synthesis that is totally enveloped from being exposed to the carcinogen. A unique microseparator is developed on the basis of SiNWs structure to replace the usual exposure-prone distillation in separating the generated reagent. Chloromethyl methyl ether chemistry is explored as a carcinogenic model in demonstrating the efficiency of the μ-TES that is fully automated so that feeding the ingredients for the generation is all it takes to produce the desired product. Syntheses taking days can be accomplished safely in minutes with excellent yields, which bodes well for elevating the carcinogenic chemistry to new unexplored dimensions.Reactive chemicals and cancer

A Blair, N KazerouniPMID: 9498905 DOI: 10.1023/a:1018417623867